molecular formula C9H16N2S B13282496 Butyl[1-(1,3-thiazol-2-yl)ethyl]amine

Butyl[1-(1,3-thiazol-2-yl)ethyl]amine

Cat. No.: B13282496
M. Wt: 184.30 g/mol
InChI Key: JYTCBWXKNQPTJO-UHFFFAOYSA-N
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Description

Butyl[1-(1,3-thiazol-2-yl)ethyl]amine is a useful research compound. Its molecular formula is C9H16N2S and its molecular weight is 184.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butyl[1-(1,3-thiazol-2-yl)ethyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl[1-(1,3-thiazol-2-yl)ethyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16N2S

Molecular Weight

184.30 g/mol

IUPAC Name

N-[1-(1,3-thiazol-2-yl)ethyl]butan-1-amine

InChI

InChI=1S/C9H16N2S/c1-3-4-5-10-8(2)9-11-6-7-12-9/h6-8,10H,3-5H2,1-2H3

InChI Key

JYTCBWXKNQPTJO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=NC=CS1

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling & Medicinal Utility of 1,3-Thiazol-2-yl Ethylamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Design

Executive Summary

The 1,3-thiazol-2-yl ethylamine scaffold represents a critical bioisostere of histamine, where the imidazole ring is replaced by a thiazole moiety.[1] This structural modification fundamentally alters the physicochemical landscape of the molecule—specifically its ionization constants (pKa), lipophilicity (LogP), and hydrogen bonding potential—while retaining the ethylamine pharmacophore essential for aminergic receptor recognition.

This guide analyzes the physicochemical divergence between thiazole- and imidazole-based ethylamines, providing actionable insights for optimizing ligand affinity, membrane permeability, and metabolic stability. It serves as a blueprint for medicinal chemists leveraging this scaffold in H2/H3/H4 receptor modulation and anti-infective drug discovery.

Part 1: Molecular Architecture & Electronic Properties[1]

Structural Divergence: Thiazole vs. Imidazole

The core utility of 1,3-thiazol-2-yl ethylamine lies in its ability to mimic histamine while modulating electronic properties.[1]

  • Aromaticity & Electron Density: The thiazole ring is a

    
    -excessive heterocycle, but less so than imidazole.[1] The sulfur atom (electronegativity 
    
    
    
    ) is a weaker electron donor by resonance than the pyrrolic nitrogen of imidazole, but a stronger inductive electron withdrawer.
  • The "Pyridinic" Nitrogen: The nitrogen at position 3 of the thiazole ring possesses a lone pair in an

    
     orbital, orthogonal to the 
    
    
    
    -system. Unlike imidazole, which tautomerizes, the thiazole ring is fixed; N3 is the sole hydrogen bond acceptor site on the ring.
The Critical pKa Shift

The most profound physicochemical difference is the basicity of the heterocyclic ring.

MoietyApprox. pKa (Conjugate Acid)Physiological State (pH 7.4)
Imidazole (Histamine) ~6.0~4% Protonated / 96% Neutral
Thiazole (Derivative) ~2.5< 0.1% Protonated (Neutral)
Ethylamine Side Chain ~9.5 - 9.8> 99% Protonated (Cationic)

Medicinal Chemistry Implication: In histamine (imidazole), the ring can act as a proton shuttle (acceptor/donor) at physiological pH. In 1,3-thiazol-2-yl ethylamine, the ring nitrogen is effectively "silent" regarding protonation at pH 7.[1]4. This abolishes the cation-


 interactions often seen with protonated imidazoles but enhances lipophilicity and membrane permeability.[1]

Part 2: Physicochemical Profiling (The Core)

Lipophilicity (LogP/LogD)

Replacing the imidazole (N-H) with a sulfur atom (-S-) significantly increases lipophilicity.[1]

  • Histamine LogP: ~ -0.7 (Highly Hydrophilic)[1]

  • 2-(1,3-thiazol-2-yl)ethylamine LogP: ~ 0.5 to 1.3 (Moderately Lipophilic)[1]

Impact: The thiazole derivative exhibits superior passive diffusion across the Blood-Brain Barrier (BBB) compared to its imidazole counterparts, making it a superior scaffold for CNS-targeted H3/H4 ligands.[1]

Topological Polar Surface Area (TPSA)
  • Thiazole Ring: ~41 Ų[1]

  • Primary Amine: ~26 Ų[1]

  • Total TPSA: ~67 Ų[1][2]

  • Rule of Five Compliance: Well within the limit (<140 Ų) for oral bioavailability.

Solubility Profile

While the free base is an oil or low-melting solid with moderate water solubility, the dihydrochloride salt (CAS 18453-07-1) is highly water-soluble (>50 mg/mL).[1] This is due to the solvation of the ammonium cation and the protonated thiazolium species (which forms only at very low pH, e.g., in 1N HCl).

Part 3: Bioisosterism & SAR Logic[1]

The "Amthamine" Insight (H2 Agonism)

A pivotal study involving Amthamine (2-amino-5-(2-aminoethyl)-4-methylthiazole) revealed that the thiazole ring does not need to be protonated to activate the H2 receptor.[1][3] The thiazole nitrogen acts purely as a hydrogen bond acceptor, while the exocyclic amine (in Amthamine) or the sulfur atom modulates the orientation.

  • Key Finding: The 2-amino group in Amthamine is not essential for binding but enhances potency via electronic donation to the ring nitrogen.[1]

Regiochemistry: 4- vs. 5-Substitution

The position of the ethylamine chain on the thiazole ring is a binary switch for receptor selectivity (specifically H3 receptors).[1][4]

SAR_Logic Core Thiazole Scaffold Pos4 4-Substitution (Ethylamine at C4) Core->Pos4 Pos5 5-Substitution (Ethylamine at C5) Core->Pos5 Activity4 Decreased H3 Antagonist Potency Pos4->Activity4 Steric/Electronic Clash Activity5 Enhanced H3 Antagonist Potency Pos5->Activity5 Optimal Binding Pocket Fit

Figure 1: Regiochemical Decision Tree for H3 Receptor Antagonists. 5-substituted thiazoles generally outperform 4-substituted analogs in H3 antagonism.[1]

Part 4: Experimental Protocols

Synthesis: The Hantzsch Thiazole Route

The most robust method for generating these derivatives is the Hantzsch synthesis. This self-validating protocol ensures high regioselectivity.[1]

Reagents:

  • Thioamide (e.g., thiourea for 2-aminothiazoles, or thioacetamide).

  • 
    -Halo ketone (e.g., 1,3-dichloroacetone or protected amino-chloroketones).[1]
    

Protocol:

  • Reactants: Dissolve 1.0 eq of the thioamide in Ethanol (EtOH).

  • Addition: Add 1.05 eq of the

    
    -halo ketone dropwise at room temperature.
    
  • Cyclization: Reflux for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Cool to 0°C. The thiazole hydrohalide salt often precipitates. Filter and wash with cold ether.

  • Free Base Liberation: Dissolve salt in minimal water, adjust pH to ~10 with saturated

    
    , and extract with DCM.
    
Physicochemical Characterization Workflow

Characterization_Workflow Sample Thiazole Derivative (Free Base or Salt) Step1 Potentiometric Titration (Determine pKa1 & pKa2) Sample->Step1 Dissolve in 0.1M KCl Step2 Shake-Flask Method (Octanol/Water) Step1->Step2 If soluble Step3 HPLC LogD Determination (pH 7.4) Step1->Step3 High throughput Result Physicochemical Profile (pKa, LogP, LogD) Step2->Result Step3->Result

Figure 2: Standardized workflow for determining ionization and lipophilicity constants.

Critical Note on pKa Measurement: Because the thiazole pKa is low (~2.5), standard potentiometric titration in water may be inaccurate if the concentration is too low. Cosolvent titration (methanol/water) is recommended, followed by extrapolation to 0% organic solvent using the Yasuda-Shedlovsky equation.

Part 5: Case Studies & Applications

Case Study 1: Amthamine (H2 Agonist)[3]
  • Structure: 2-amino-5-(2-aminoethyl)-4-methylthiazole.[1][3]

  • Mechanism: Amthamine demonstrates that the thiazole ring can serve as a bioisostere for histamine's imidazole without the need for tautomerism. The high specificity for H2 over H3 receptors is attributed to the steric bulk of the methyl group and the specific electronic profile of the 2-aminothiazole system.

  • Data Point: pD2 value of 6.21 (guinea pig atrium), comparable to histamine.

Case Study 2: H3 Antagonists (Piperazine Derivatives)

Research indicates that attaching the thiazole ethylamine moiety to a piperazine core creates potent H3 antagonists.

  • Observation: The 5-isomer (ethylamine at C5) consistently shows higher affinity than the 4-isomer.[1]

  • Hypothesis: The C4 position may sterically interfere with a specific aspartic acid residue in the H3 receptor binding pocket, whereas the C5 orientation mimics the "tau" tautomer of histamine more effectively.

References

  • PubChem. 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride.[1][2] National Library of Medicine. Available at: [Link]

  • Eriksen, K., et al. Histamine H2-receptor Agonists.[1] Synthesis, in Vitro Pharmacology, and Qualitative Structure-Activity Relationships of Substituted 4- And 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry. Available at: [Link]

  • Lazewska, D., et al. Non-imidazole histamine H3 ligands: part V. Synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Medicinal Chemistry Research.[1] Available at: [Link]

  • Mishra, C.B., et al. Thiazole: A promising heterocycle for the development of potent CNS active agents.[5] European Journal of Medicinal Chemistry. (Cited in search results).

  • Perdan-Pirkmajer, K., et al. The first pKa value for histamine calculated on different levels of theory.[6] ResearchGate.[1] Available at: [Link]

Sources

Thiazole-Based Secondary Amines: A Strategic Scaffold for Next-Generation Kinase & Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of Thiazole-Based Secondary Amines in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

The 2-aminothiazole core represents a "privileged structure" in medicinal chemistry, serving as the pharmacophoric anchor for approved therapeutics like Dasatinib (Src/Abl kinase inhibitor) and Dabrafenib (BRAF inhibitor).[1] However, the specific subclass of thiazole-based secondary amines —where the exocyclic nitrogen is mono-substituted—offers a distinct advantage over their primary amine or amide counterparts.

This guide explores the structural causality behind this advantage: the secondary amine linker provides a critical hydrogen bond donor (HBD) often required for ATP-mimetic binding in the kinase hinge region, while simultaneously allowing vectoral exploration of hydrophobic pockets via the N-substituent. We present a validated synthetic workflow, detailed SAR analysis, and metabolic optimization strategies.

Structural Logic & Chemical Space

The Bioisosteric Advantage

The thiazole ring is a classical bioisostere of pyridine and imidazole but possesses unique electronic properties due to the sulfur atom.

  • Aromaticity: The lone pair on sulfur contributes to the

    
    -system, making the ring electron-rich yet electron-withdrawing relative to the C2-substituent.
    
  • Basicity: The endocyclic nitrogen (N3) is a weak base (

    
    ), but N-substitution at C2 pushes electron density into the ring, modulating the basicity of N3 to facilitate hydrogen bonding with specific residues (e.g., Thr315 in Abl kinase).
    
The Secondary Amine Linker

Unlike amides (rigid, planar, H-bond acceptor/donor) or tertiary amines (no H-bond donor), the secondary amine (


) offers:
  • Rotational Flexibility: Allows the substituent

    
     to adopt an induced fit within the binding pocket.
    
  • Directional H-Bonding: The NH serves as a donor to backbone carbonyls in the kinase hinge region.

  • Solubility: Improved aqueous solubility compared to amide analogs due to the ionizable nature of the amine (depending on the

    
     group).
    

Synthetic Masterclass: Constructing the Scaffold

To access high-value thiazole secondary amines, we recommend a modular approach: Hantzsch Cyclization followed by Palladium-Catalyzed Amination . This route is superior to direct nucleophilic displacement, which often suffers from low yields with electron-rich aryl halides.

Validated Synthetic Workflow (DOT Visualization)

SyntheticRoute Start1 Alpha-Haloketone (R1-CO-CH2-X) Step1 Hantzsch Synthesis (EtOH, Reflux, 2-4h) Start1->Step1 Start2 Thiourea / Thioamide Start2->Step1 Inter1 2-Aminothiazole Core (Primary Amine) Step2 Buchwald-Hartwig (Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C) Inter1->Step2 Step1->Inter1 Cyclization Reagent2 Aryl Halide (Ar-X) + Pd Catalyst Reagent2->Step2 Final Target: Thiazole Secondary Amine Step2->Final C-N Coupling

Figure 1: Modular synthesis of thiazole secondary amines combining Hantzsch cyclization and Buchwald-Hartwig amination.

Detailed Experimental Protocol

Objective: Synthesis of N-(4-chlorophenyl)-4-phenylthiazol-2-amine.

Step 1: Hantzsch Thiazole Synthesis (The Core)

  • Reagents: Dissolve 2-bromoacetophenone (10 mmol) and thiourea (11 mmol) in absolute ethanol (20 mL).

  • Reaction: Reflux the mixture for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. The hydrobromide salt of 2-amino-4-phenylthiazole will precipitate. Filter and wash with cold ethanol.

  • Free Base Liberation: Suspend the solid in water and neutralize with 10%

    
     solution until pH 8. Filter the white solid, wash with water, and dry in vacuo.
    
    • Checkpoint: Expect >85% yield. Confirm structure via

      
       NMR (characteristic thiazole proton singlet at 
      
      
      
      ppm).

Step 2: Buchwald-Hartwig Amination (The Coupling) Note: Direct displacement is difficult; Pd-catalysis is required for aryl-aryl amine coupling.

  • Reagents: In a dry Schlenk tube, charge 2-amino-4-phenylthiazole (1.0 equiv), 1-bromo-4-chlorobenzene (1.2 equiv),

    
     (2 mol%), and Xantphos (4 mol%).
    
  • Base/Solvent: Add

    
     (2.0 equiv) and anhydrous 1,4-dioxane (5 mL/mmol).
    
  • Conditions: Degas with argon for 5 mins. Seal and heat at 100°C for 12 hours.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Validation: The secondary amine proton typically appears broad around

      
       ppm in DMSO-
      
      
      
      .

Therapeutic Landscape & SAR Logic

The biological activity of thiazole secondary amines is governed by strict Structure-Activity Relationships (SAR).

Oncology: Kinase Inhibition

The most prominent application is in Type I and Type II kinase inhibitors.

  • Mechanism: The thiazole N3 accepts a H-bond from the backbone NH (e.g., Met318 in Src), while the exocyclic NH donates a H-bond to the backbone Carbonyl (e.g., Glu339).

  • Key Insight: The secondary amine substituent (R-group) is often designed to occupy the "gatekeeper" region or the solvent-exposed front pocket.

Quantitative Data: Antiproliferative Activity (


 in 

)
Compound ClassR-Substituent (Amine)C4-SubstituentTargetActivity (

)
Dasatinib Analog 2-chloro-6-methylphenylPyrimidine moietySrc/Abl< 0.001 (nM range)
Lead A (Ref 1) 4-morpholinophenyl4-fluorophenylPC12 (Cancer)0.30
Lead B (Ref 2) Benzyl4-methylHepG20.51
Control Acetamide (Amide)PhenylHepG2> 10.0 (Inactive)

Table 1: Comparative potency demonstrating the superiority of aryl/alkyl amine linkers over amides in specific contexts.

Neurodegeneration: AChE/BChE Inhibition

Thiazole secondary amines have emerged as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

  • Binding Mode: The thiazole ring stacks via

    
    -
    
    
    
    interactions with the peripheral anionic site (PAS) residues (Trp286), while the secondary amine linker directs the distal aryl group into the catalytic active site (CAS).
SAR Visualization (DOT)

Figure 2: Structure-Activity Relationship (SAR) map of the 2-aminothiazole scaffold.

ADMET & Optimization

While potent, thiazole amines face metabolic liabilities.

  • S-Oxidation: The sulfur atom is prone to oxidation by CYPs to sulfoxides/sulfones.

    • Solution: Introduction of electron-withdrawing groups (EWG) like

      
       or 
      
      
      
      on the C4-phenyl ring reduces electron density on the sulfur, mitigating oxidation.
  • Amine Oxidation: Secondary amines can be dealkylated.

    • Solution: Steric hindrance (e.g., using an isopropyl or cyclopropyl linker) or deuteration of the

      
      -carbon can improve metabolic half-life (
      
      
      
      ).

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 2021.[2]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 2021.

  • Structure-activity relationship studies toward the discovery of Dasatinib. Journal of Medicinal Chemistry, 2006.

  • Buchwald–Hartwig amination. Wikipedia/Organic Chemistry Portal. [3]

  • The structure–activity relationship of 1,3-thiazole derivatives as cholinesterase inhibitors. Comptes Rendus Chimie, 2022.

Sources

Methodological & Application

Scalable preparation of Butyl[1-(1,3-thiazol-2-yl)ethyl]amine for medicinal chemistry

[1]

Abstract

This application note details a robust, scalable protocol for the synthesis of Butyl[1-(1,3-thiazol-2-yl)ethyl]amine , a secondary amine scaffold critical in medicinal chemistry for programs targeting kinase inhibition and viral replication.[1] While standard reductive amination conditions often fail due to the electron-deficient nature of the thiazole ring and the steric hindrance of the ketimine intermediate, this guide presents an optimized Titanium(IV) Isopropoxide-mediated Reductive Amination . This method ensures complete imine formation prior to reduction, minimizing side products and maximizing yield (>85%). We further provide a protocol for converting the unstable free base into a crystalline Hydrochloride (HCl) salt for long-term storage.

Introduction & Retrosynthetic Analysis

The 1,3-thiazole moiety is a privileged pharmacophore found in numerous FDA-approved drugs (e.g., Ritonavir, Dasatinib).[1] The introduction of an

The Synthetic Challenge

Synthesizing

  • Electronic Deactivation: The electron-withdrawing nitrogen in the thiazole ring makes the carbonyl carbon highly electrophilic, but the resulting imine is prone to hydrolysis.

  • Equilibrium Management: The condensation of 2-acetylthiazole and

    
    -butylamine generates water, which inhibits conversion. Standard dehydrating agents (
    
    
    ) are often insufficient for scale-up.[1]
  • Chemo-selectivity: Over-alkylation to the tertiary amine or reduction of the thiazole ring itself must be avoided.

Retrosynthetic Logic

The most direct and scalable disconnection is the Reductive Amination of 2-acetylthiazole with

RetrosynthesisTargetTarget: Butyl[1-(1,3-thiazol-2-yl)ethyl]amineProcessReductive Amination(C-N Bond Formation)Target->ProcessDisconnectionKetone2-Acetylthiazole(Electrophile)Aminen-Butylamine(Nucleophile)Process->KetoneProcess->Amine

Figure 1: Retrosynthetic disconnection relying on C-N bond formation via reductive amination.

Safety & Handling (Critical)

ReagentHazard ClassHandling Precaution
2-Acetylthiazole Combustible, IrritantDistinct "popcorn/nutty" odor.[1] Use in a well-ventilated fume hood to avoid olfactory fatigue.
Titanium(IV) isopropoxide Water Reactive, CorrosiveHydrolyzes rapidly in air.[1] Syringe transfer or handle under

.
Sodium Borohydride Flammable Solid, ToxicEvolves

gas upon contact with acid/protic solvents. Vent reaction vessel properly.
n-Butylamine Flammable, CorrosiveStrong ammonia-like odor.[1] Causes severe skin burns.

Experimental Protocols

Protocol A: Titanium-Mediated One-Pot Reductive Amination

Scale: 100 mmol (approx. 12.7 g of ketone) Rationale: The use of

Reagents & Stoichiometry[1][2][3]
  • 2-Acetylthiazole (1.0 equiv, 12.7 g)

  • 
    -Butylamine (1.2 equiv, 11.9 mL)[1]
    
  • Titanium(IV) isopropoxide (1.25 equiv, 37 mL)

  • Sodium Borohydride (

    
    ) (1.5 equiv, 5.7 g)[1]
    
  • Solvent: Absolute Ethanol (200 mL)

Step-by-Step Methodology
  • Imine Formation (Neat/Concentrated):

    • To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 2-Acetylthiazole (12.7 g).

    • Add Titanium(IV) isopropoxide (37 mL) neat.[1] The mixture may warm slightly.

    • Add

      
      -Butylamine  (11.9 mL) dropwise over 5 minutes.
      
    • Observation: The solution will turn viscous and yellow/orange.

    • Stir at ambient temperature (

      
      ) for 6–12 hours.
      
    • Checkpoint: Monitor by TLC or

      
       NMR (look for disappearance of ketone methyl singlet at 
      
      
      2.7 ppm).
  • Reduction:

    • Dilute the viscous mixture with Absolute Ethanol (150 mL).

    • Cool the solution to

      
       using an ice bath.
      
    • Add Sodium Borohydride (

      
      ) (5.7 g) portion-wise over 20 minutes. Caution: Gas evolution (
      
      
      ) will occur.[1]
    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup (The "Mattson" Quench [2]):

    • Quench the reaction by adding 2M Ammonia (

      
      )  (50 mL). This precipitates the Titanium as a white solid (
      
      
      ).[1]
    • Filter the slurry through a pad of Celite. Wash the pad with Ethyl Acetate (

      
      ).[1]
      
    • Transfer filtrate to a separatory funnel. Wash with brine (

      
      ).[1]
      
    • Dry the organic layer over

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification:

    • The crude oil is typically

      
       pure.
      
    • For high purity, perform flash column chromatography (Silica gel, 0-10% MeOH in DCM with 1%

      
      ).[1]
      
Protocol B: Formation of the Hydrochloride Salt

Rationale: The free base amine is an oil prone to oxidation. The HCl salt is a stable, non-hygroscopic solid suitable for biological testing.

  • Dissolve the purified free base oil (10 g) in Diethyl Ether (100 mL) or 1,4-Dioxane .

  • Cool to

    
    .[1]
    
  • Add 4M HCl in Dioxane (1.1 equiv) dropwise.

  • A white precipitate will form immediately.

  • Stir for 30 minutes.

  • Filter the solid under

    
     (to prevent moisture absorption) and wash with cold ether.[1]
    
  • Dry in a vacuum oven at

    
     overnight.
    

Process Logic & Troubleshooting

The following workflow diagram illustrates the decision matrix for this synthesis.

WorkflowStartStart: 2-AcetylthiazoleImineStepAdd Ti(OiPr)4 + Butylamine(Stir 6-12h)Start->ImineStepCheckImineCheck Conversion (NMR/TLC)ImineStep->CheckImineProceedDilute (EtOH) & Cool to 0°CCheckImine->ProceedCompleteTroubleAdd more Ti(OiPr)4or Heat to 40°CCheckImine->TroubleIncompleteReductionAdd NaBH4 (Portionwise)Proceed->ReductionQuenchQuench with 2M NH4OH(Precipitate Ti)Reduction->QuenchTrouble->ImineStep

Figure 2: Process workflow ensuring complete intermediate formation before reduction.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete imine formationExtend Step 1 time; ensure

is fresh (colorless, not yellow).
Tertiary Amine Impurity Bis-alkylationEnsure excess amine (1.2–1.5 eq) is used. Avoid using alkyl halides.
Product is Colored Thiazole ring degradationKeep reduction temp

. Avoid strong acids during workup.
Filter Clogging Fine

particles
Use a larger Celite pad; ensure

quench is stirred for at least 30 mins to agglomerate particles.

Analytical Characterization

Compound: Butyl[1-(1,3-thiazol-2-yl)ethyl]amine Hydrochloride Molecular Formula:

MW:1

Expected


 NMR (400 MHz, DMSO-

):
  • 
     9.50 (br s, 2H, 
    
    
    )[1]
  • 
     7.95 (d, 1H, Thiazole 
    
    
    )
  • 
     7.80 (d, 1H, Thiazole 
    
    
    )[1]
  • 
     4.75 (q, 1H, 
    
    
    )
  • 
     2.85 (m, 2H, 
    
    
    )[1]
  • 
     1.65 (d, 3H, 
    
    
    )
  • 
     1.55 (m, 2H, Butyl 
    
    
    )[1]
  • 
     1.30 (m, 2H, Butyl 
    
    
    )
  • 
     0.90 (t, 3H, Butyl 
    
    
    )[1]

References

  • Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[1] Journal of Organic Chemistry, 60(15), 4928-4929.[1]

  • Mattson, R. J., et al. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1] Journal of Organic Chemistry, 55(8), 2552-2554.[1]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[1]

Solvent selection for the alkylation of thiazole-ethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategies for the N-Alkylation of Thiazole-Ethylamines


 and Reductive Alkylation Pathways

Executive Summary & Strategic Context

The alkylation of thiazole-ethylamines (e.g., 2-(2-aminoethyl)thiazole) presents a unique chemoselective challenge in medicinal chemistry. Unlike simple aliphatic amines, these substrates possess two distinct nucleophilic sites: the exocyclic primary amine (the target) and the endocyclic thiazole nitrogen .

While the exocyclic amine is significantly more basic (


), the thiazole ring (

) induces specific solubility constraints and potential for metal coordination during catalysis. Furthermore, the selection of solvent dictates not only the reaction rate (via the Hughes-Ingold rules) but also the impurity profile (mono- vs. poly-alkylation).

This guide provides a rational framework for solvent selection, transitioning from "Classic" high-performance solvents (DMF, DCM) to modern "Green" alternatives (2-MeTHF, CPME, Cyrene™), ensuring compliance with evolving EHS (Environment, Health, and Safety) standards without compromising yield.

Mechanistic Drivers for Solvent Selection

To select the correct solvent, one must understand the transition state of the chosen alkylation pathway.

Pathway A: Direct Nucleophilic Substitution ( )
  • Mechanism: The neutral amine attacks an alkyl halide. The transition state involves charge separation (formation of a quaternary ammonium salt).

  • Solvent Requirement: High dielectric constant (

    
    ) is required to stabilize the charged transition state.
    
  • The Thiazole Factor: The thiazole ring is lipophilic, but the ethylamine tail is polar. The solvent must dissolve the free base and the resulting hydrohalide salt to prevent coating of the reagents.

Pathway B: Reductive Amination
  • Mechanism: Formation of a hemiaminal/imine intermediate followed by hydride reduction.

  • Solvent Requirement: Must solvate the aldehyde and amine to drive equilibrium toward the imine. Proticity (e.g., alcohols) often accelerates imine formation but can interfere with certain hydride reagents.

  • The Thiazole Factor: Acidic conditions (often used to catalyze imine formation) can protonate the thiazole ring, altering solubility.

Decision Matrix: Solvent Classes

The following table synthesizes performance data with environmental impact, guiding the transition to sustainable workflows.

Solvent ClassClassic CandidatesGreen AlternativesPrimary ApplicationTechnical Notes
Polar Aprotic DMF, DMAc, NMP Cyrene™, NBP

Alkylation
DMF: Excellent kinetics but difficult workup (high BP, water miscibility). Cyrene: Bio-based, similar polarity to NMP, but unstable with strong bases.
Polar Protic Methanol Ethanol, Isopropanol Reductive AminationMeOH: Standard for borohydride reductions. EtOH: Slower kinetics but non-toxic; often requires mild heating.
Ethers THF, 1,4-Dioxane 2-MeTHF, CPME General Purpose2-MeTHF: Higher boiling point than THF; separates easily from water (easy workup). CPME: Low peroxide formation, stable under basic conditions.
Chlorinated DCM, DCE EtOAc, Dimethyl Carbonate Reductive AminationDCM: Toxic, strictly regulated. EtOAc: Surprisingly effective for reductive aminations using STAB (Sodium Triacetoxyborohydride).

Visualization: Workflow Decision Tree

The following diagram illustrates the logical flow for selecting the reaction pathway and corresponding solvent system based on substrate constraints.

SolventSelection Start Start: Thiazole-Ethylamine Alkylation CheckRoute Select Reaction Pathway Start->CheckRoute SN2 Direct Alkylation (R-X) (Risk: Poly-alkylation) CheckRoute->SN2 Alkyl Halide Available RedAm Reductive Amination (R-CHO) (Selective Mono-alkylation) CheckRoute->RedAm Aldehyde Available SolubilityCheck Substrate Solubility? SN2->SolubilityCheck HighPolarity High Polarity Needed (Salt Stabilization) SolubilityCheck->HighPolarity Low Solubility GreenSN2 Green: Cyrene™ or NBP (60-80°C) HighPolarity->GreenSN2 Sustainable ClassicSN2 Classic: DMF or MeCN (High Workup Load) HighPolarity->ClassicSN2 Legacy ImineSolvent Imine Formation Solvent RedAm->ImineSolvent GreenRedAm Green: 2-MeTHF or EtOH ImineSolvent->GreenRedAm Preferred ClassicRedAm Classic: DCM or DCE ImineSolvent->ClassicRedAm Avoid if possible

Figure 1: Decision logic for solvent selection based on alkylation pathway and sustainability goals.

Detailed Experimental Protocols

Protocol A: Green Alkylation using 2-MeTHF

Best for: Primary alkyl halides where reductive amination is not possible.

Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources (corncobs).[1] Unlike THF, it is immiscible with water, allowing for a simplified extractive workup without solvent exchange.

Materials:

  • Substrate: 2-(2-aminoethyl)thiazole (1.0 equiv)

  • Electrophile: Alkyl Bromide (1.1 equiv)

  • Base:

    
     (2.0 equiv, milled)
    
  • Solvent: Anhydrous 2-MeTHF (10 mL/g substrate)

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, suspend the 2-(2-aminoethyl)thiazole and milled

    
     in 2-MeTHF.
    
  • Addition: Add the alkyl bromide dropwise at room temperature.

    • Note: If the alkyl bromide is solid, dissolve it in a minimal amount of 2-MeTHF first.

  • Reaction: Heat the mixture to 60°C. Monitor by HPLC/UPLC.

    • Self-Validation: If the reaction stalls (<50% conversion after 4h), add 0.1 equiv of Sodium Iodide (Finkelstein condition) to catalyze the reaction in situ.

  • Workup (The 2-MeTHF Advantage):

    • Cool to room temperature.[2]

    • Add water (equal volume) directly to the reaction vessel.

    • Stir vigorously for 5 minutes.

    • Separate phases. The product remains in the upper organic (2-MeTHF) layer; inorganic salts partition into the lower aqueous layer.

    • Dry organic layer over

      
       and concentrate.
      
Protocol B: Selective Reductive Amination in Ethyl Acetate

Best for: Mono-alkylation using aldehydes.

Rationale: While DCM is the classic solvent for Sodium Triacetoxyborohydride (STAB) reductions, Ethyl Acetate (EtOAc) has been proven to be a viable, greener alternative that avoids chlorinated waste [1].

Materials:

  • Substrate: 2-(2-aminoethyl)thiazole (1.0 equiv)

  • Electrophile: Aldehyde (1.1 equiv)[2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Ethyl Acetate (Reagent Grade)

Procedure:

  • Imine Formation: Dissolve the amine and aldehyde in EtOAc (10 V). Stir at room temperature for 30–60 minutes.

    • Checkpoint: Use TLC or LCMS to confirm the disappearance of the aldehyde and formation of the imine (M+H of imine usually visible).

  • Reduction: Add STAB in three portions over 15 minutes.

    • Caution: Mild gas evolution (

      
      ) may occur; ensure the vessel is vented.
      
  • Quench: Once complete (typically 2–4 hours), quench by adding saturated aqueous

    
    .
    
  • Isolation:

    • Separate the layers.

    • Extract the aqueous layer once with fresh EtOAc.

    • Combine organics, wash with brine, and concentrate.[2]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (

)
Poor solubility of the thiazole salt in non-polar solvents.Switch from MeCN to DMF or NBP (N-butylpyrrolidinone). Add phase transfer catalyst (TBAI).
Poly-alkylation (

)
Product amine is more nucleophilic than starting material.Switch to Protocol B (Reductive Amination) . If not possible, use a large excess of amine (5 equiv) and recycle.
Thiazole Ring Opening Strong base + High Heat + Chlorinated Solvent.Avoid using strong bases (NaH) in DCM. Thiazoles can degrade via ring cleavage under harsh conditions. Stick to Carbonate bases.
Emulsion during Workup Amphiphilic nature of thiazole-ethylamines.Adjust aqueous pH to >10 during extraction to ensure the amine is fully free-based. Use 2-MeTHF to improve phase break.

References

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2023). Solvent Selection Guide for Reductive Amination. Retrieved from [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Retrieved from [Link]

  • Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents. Chemical Communications. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of Butyl[1-(1,3-thiazol-2-yl)ethyl]amine

[1]

Executive Summary: Stability Profile

Butyl[1-(1,3-thiazol-2-yl)ethyl]amine exhibits high stability under standard acidic conditions (pH 1–6) due to the formation of a stable ammonium salt.[1] Unlike 2-aminothiazoles, which can undergo ring-opening or tautomerization in strong acids, this molecule features an exocyclic secondary amine separated from the thiazole ring by an ethyl linker.[1] This structural separation prevents resonance destabilization of the aromatic ring.

Key Technical Verdicts:

  • Aqueous Acid (HCl, H₂SO₄, 1M): Chemically stable. Forms water-soluble salts.[1]

  • HPLC Mobile Phases (TFA/Formic Acid): Stable. No degradation observed over 24 hours.

  • Strong Oxidizing Acids (HNO₃): Unstable. Risk of S-oxidation (sulfoxide/sulfone formation).[1]

  • Thermal Acidic Stress (>80°C): Potential risk of racemization (if chiral) or slow elimination, though kinetically disfavored.

Core Chemistry & Mechanism[1][2][3][4]

To understand the behavior of this compound in acid, one must analyze the two protonation sites: the Thiazole Nitrogen (N3) and the Secondary Amine Nitrogen .

Protonation Dynamics
  • Secondary Amine (

    
    ):  This is the most basic site. Upon contact with any weak or strong acid, this nitrogen protonates first, forming a cationic ammonium species. This transformation drastically increases water solubility and prevents oxidation of the amine.
    
  • Thiazole Ring Nitrogen (

    
    ):  This site is weakly basic.[2] It will only protonate in strongly acidic environments (pH < 2). Protonation here reduces the electron density of the ring, making it resistant to electrophilic attack but theoretically susceptible to nucleophilic attack at C2, though the alkyl substituent at C2 provides steric protection.
    
Visualization of Protonation States

ProtonationPathwaycluster_legendStability ZoneFreeBaseFree Base(Lipophilic, Oil)MonoCatMono-Cation(Amine Protonated)pH 4-9FreeBase->MonoCat+ H+ (Mild Acid)MonoCat->FreeBase+ BaseDiCatDi-Cation(Ring & Amine Protonated)pH < 2MonoCat->DiCat+ H+ (Strong Acid)DiCat->MonoCatDilution

Figure 1: Stepwise protonation pathway. The mono-cationic state is the most common form in HPLC and mild workups.[1]

Troubleshooting Guide

This section addresses specific issues reported by users handling this compound in acidic media.

Issue 1: "My compound disappeared during acidic workup."

Diagnosis: The compound has not degraded; it has partitioned into the aqueous phase. Mechanism: The secondary amine forms a hydrophilic hydrochloride salt in 1M HCl, causing it to leave the organic layer (DCM/EtOAc) and remain in the water.

Corrective Protocol:

  • Do not discard the aqueous layer.

  • Cool the aqueous layer to 0°C.

  • Basify slowly with 4M NaOH or sat. NaHCO₃ to pH > 12.

  • Extract 3x with DCM.[3] The free base will return to the organic layer.

  • Dry over Na₂SO₄ and concentrate.

Issue 2: "I see a retention time shift in HPLC/LCMS."

Diagnosis: pH mismatch between sample diluent and mobile phase. Context: If the sample is dissolved in strong acid but injected into a neutral buffer, or vice versa, the equilibrium between the free base and the ammonium salt causes peak tailing or shifting.

Optimization Table:

ParameterRecommendationReason
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1]7)Maintains the amine in protonated (salt) form, ensuring sharp peaks.
Mobile Phase B Acetonitrile + 0.1% Formic AcidPrevents deprotonation during the gradient.
Sample Diluent Initial Mobile Phase (e.g., 90:10 Water:ACN + 0.1% FA)Matches the injection solvent to the column environment.
Avoid Neutral Phosphate Buffers (pH 7)Causes peak broadening due to rapid exchange between protonated/unprotonated forms.
Issue 3: "The oil turned yellow/brown upon storage."

Diagnosis: Oxidation of the free base. Mechanism: While the thiazole ring is stable, the secondary amine and the sulfur atom can slowly oxidize in air if left as a free base oil. Solution: Convert the compound to its Hydrochloride (HCl) or Oxalate salt for long-term storage. The salt form locks the nitrogen lone pair, preventing oxidation.

Experimental Protocols

Protocol A: Synthesis of the Stable HCl Salt

Use this method to stabilize the compound for storage or analytical standards.

  • Dissolution: Dissolve 1.0 g of Butyl[1-(1,3-thiazol-2-yl)ethyl]amine (free base) in 5 mL of anhydrous Ethanol or Diethyl Ether.

  • Acidification: Dropwise add 1.2 equivalents of 2M HCl in Diethyl Ether (or 1.25M HCl in EtOH) at 0°C.

  • Precipitation: A white to off-white precipitate should form immediately.

    • Troubleshooting: If no solid forms, add excess Diethyl Ether or Hexane to induce crystallization.

  • Filtration: Filter the solid under Argon/Nitrogen atmosphere (salts can be hygroscopic).

  • Drying: Dry under high vacuum at 40°C for 4 hours.

Protocol B: Acidic Stress Test (Validation)

Use this to verify stability for your specific batch.[1]

  • Prepare a 1 mg/mL solution of the compound in 1M HCl .

  • Incubate at 60°C for 4 hours.

  • Analyze via HPLC-UV (254 nm) or LC-MS.[1]

  • Acceptance Criteria: Purity decrease < 0.5%. No new peaks at RRT 0.5–0.8 (indicative of hydrolysis fragments).

Frequently Asked Questions (FAQs)

Q: Can I use Trifluoroacetic Acid (TFA) to deprotect a Boc group on this molecule? A: Yes. The thiazole ring and the ethyl-linker are stable to neat TFA.

  • Caution: Ensure you remove excess TFA completely (azeotrope with toluene), as residual TFA can form a sticky salt that complicates subsequent coupling reactions.

Q: Is the compound chiral? Does acid cause racemization? A: Yes, it is chiral (the carbon at position 1 of the ethyl group).

  • Risk:[1][4][5][6] In theory, heating in strong acid could promote racemization via an enolization-like mechanism involving the proton alpha to the thiazole ring.

  • Mitigation: Avoid heating above 80°C in strong mineral acids. For standard deprotection or workups (room temperature), racemization is negligible.

Q: Why does the LCMS show a mass of M+1 and sometimes M+23? A:

  • M+1 (Protonated): This is the expected parent ion [M+H]⁺.

  • M+23 (Sodium Adduct): Common in neutral buffers.

  • Note: If you see M+17 or M+33, check for oxidation (N-oxide or Sulfoxide) which would be M+16.[1]

References

  • Thiazole Chemistry & Stability

    • Metzger, J. V. (Ed.). (1979). Thiazole and its derivatives (Vol. 34). John Wiley & Sons.
    • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1]

  • Amine Salt Formation

    • Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[7] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] [1]

  • General Acid Stability of 2-Substituted Thiazoles

    • BenchChem Technical Support.[5] (2025).[3][5][6][7][8][9] Degradation pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions. (Contrasts the instability of amino-thiadiazoles with the stability of alkyl-thiazoles).[1] [1]

  • Analytical Properties

    • PubChem Compound Summary for Thiazole Derivatives. National Center for Biotechnology Information.[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.

Removing unreacted butylamine from thiazole reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis & Purification Ticket ID: #THZ-BUT-001 Subject: Removal of Unreacted Butylamine from Thiazole Synthesis Mixtures Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulty removing excess butylamine (


, 

) from a thiazole synthesis reaction. Because butylamine is a primary amine with high nucleophilicity and moderate volatility, standard rotary evaporation is often insufficient due to "streaking" on silica or salt formation.

This guide provides three tiers of purification protocols, ranked by efficiency and product stability requirements.

Tier 1: The "pH Swing" Extraction (Standard Protocol)

Best for: Lipophilic thiazoles stable to mild acid. Mechanism: Exploiting the massive


 differential. Thiazoles are weak bases (conjugate acid 

), whereas butylamine is a strong base (

).[1] By adjusting the aqueous phase to pH 4–5, butylamine is quantitatively protonated to the water-soluble ammonium salt, while the thiazole remains neutral and organic-soluble.
Protocol Steps:
  • Dilution: Dilute the reaction mixture with a non-polar solvent (Ethyl Acetate or TBME are preferred over DCM to minimize salt solubility in the organic phase).

  • The Acid Wash:

    • Standard Substrates: Wash the organic layer 2x with 1M HCl .

    • Acid-Sensitive Substrates: Wash 3x with 10% Citric Acid (pH ~2–3) or saturated Ammonium Chloride (

      
      ).
      
  • Validation (The "Click" Test): Check the pH of the aqueous output. It must remain acidic. If the wash comes out basic (pH > 7), you have not removed all the amine. Add more acid.

  • Polishing: Wash the organic layer once with Brine to break any emulsions, dry over

    
    , and concentrate.[1]
    

Critical Control Point: If your thiazole product contains a basic side chain (e.g., an amino group with


), a strong acid wash will extract your product.[1] In this case, proceed immediately to Tier 2 .

ExtractionLogic Start Crude Reaction Mix (Thiazole + Butylamine) Solvent Dilute with EtOAc/TBME Start->Solvent Check Check Product pKa Solvent->Check AcidWash Wash with 1M HCl or 10% Citric Acid PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Neutral Thiazole) PhaseSep->OrgLayer Top Phase AqLayer Aqueous Layer (Butylamine·HCl) PhaseSep->AqLayer Bottom Phase Check->AcidWash Product pKa < 3 Tier 2 Tier 2 Check->Tier 2 Product pKa > 5

Caption: Logic flow for pH-controlled liquid-liquid extraction of butylamine.

Tier 2: Solid-Supported Scavenging (High-Throughput/Green)

Best for: Water-soluble thiazoles, acid-sensitive products, or parallel synthesis.[1] Mechanism: Chemoselective capture. A polystyrene-bound isocyanate (PS-NCO) resin reacts irreversibly with the primary amine (butylamine) to form an insoluble urea, which is removed via filtration.

Protocol Steps:
  • Stoichiometry: Calculate the excess butylamine. Add 2.0 – 3.0 equivalents of PS-Isocyanate resin relative to the excess amine.

  • Solvent Compatibility: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; Methanol and Water are poor).

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) at room temperature for 2–4 hours .

  • Filtration: Filter the mixture through a fritted cartridge or Celite pad. The filtrate contains the pure thiazole.

Why this works: The reaction is driven by the high nucleophilicity of the butylamine nitrogen attacking the resin-bound electrophile.

ScavengerMech Resin PS-Isocyanate Resin (Solid Electrophile) Reaction Agitation (2-4 Hours) Resin->Reaction Amine Free Butylamine (Solution) Amine->Reaction Waste Polymer-Bound Urea (Trapped on Filter) Reaction->Waste Filter Product Purified Thiazole (Filtrate) Reaction->Product Elute

Caption: Mechanism of covalent scavenging using isocyanate-functionalized resins.

Tier 3: The Copper Complexation (Visual Method)

Best for: Stubborn emulsions or when "seeing" the impurity is necessary. Mechanism: Low molecular weight amines form water-soluble, deep blue/purple coordination complexes with Copper(II).[1]

Protocol:
  • Prepare a 10% aqueous CuSO₄ solution .

  • Wash the organic reaction mixture with the copper solution.[2][3]

  • Observation: The aqueous layer will turn a brilliant royal blue/purple if butylamine is present.

  • Repeat: Continue washing until the aqueous layer remains light blue (the color of the stock solution).

Comparative Data: Selecting the Right Method

FeatureAcid Wash (HCl/Citric)Scavenger Resin (PS-NCO)Copper Wash (CuSO₄)
Throughput High (Batch)High (Parallel)Low (Labor intensive)
Cost Very LowHighLow
Product Loss Risk Moderate (if product is basic)Very LowLow
Visual Indicator No (requires pH paper)NoYes (Color Change)
Green Chemistry Moderate (Solvent waste)High (Low solvent use)Moderate (Heavy metal waste)

Frequently Asked Questions (FAQs)

Q: My thiazole product is water-soluble. How do I remove the butylamine? A: Do not use the aqueous acid wash (Tier 1), as your product will stay in the water. Use the Tier 2 (Resin) method. Alternatively, use a cation exchange cartridge (SCX-2).[1] Load the mixture onto the SCX cartridge; the thiazole (weak base) can be eluted with Methanol, while the butylamine (strong base) stays stuck to the sulfonic acid resin.

Q: I see a "streak" on my TLC plate even after workup. A: This is likely residual butylamine hydrochloride salt. It often co-elutes on silica. Add 1% Triethylamine to your TLC eluent to sharpen the spots, or perform a final filtration of your organic sample through a small pad of basic alumina before plating.

Q: Can I just rotovap the butylamine away? A: Butylamine boils at 78°C, which is theoretically removable. However, it tends to form azeotropes and "stick" to glass.[1] If you must evaporate, add Toluene and co-evaporate 3 times.[1] The toluene/amine azeotrope helps drag the amine out more effectively than straight vacuum.

References

  • Physical Properties of Butylamine: National Center for Biotechnology Information. (2024).[4] PubChem Compound Summary for CID 8007, Butylamine. Retrieved from [Link]

  • Thiazole Basicity & Chemistry: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming thiazole pKa ~2.5 vs amines).

  • Scavenger Resin Protocols: Biotage. (n.d.). Isocyanate Resins for Nucleophile Scavenging. Retrieved from [Link] (General reference for PS-Isocyanate loading capacities).

  • Copper Sulfate Wash Technique: Frontier, A. (University of Rochester).[5] Not Voodoo: Workup for Removing Amines. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of Butyl[1-(1,3-thiazol-2-yl)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Elucidation Imperative

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of both efficacy and safety. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent tool, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule.[1][2][3] This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of Butyl[1-(1,3-thiazol-2-yl)ethyl]amine, a compound of interest for its potential applications in medicinal chemistry.

This document is not merely a recitation of spectral data. Instead, it serves as a comparative guide, contextualizing the spectral features of our target molecule against structurally similar alternatives. We will delve into the causal relationships between molecular structure and NMR observables—chemical shifts, coupling constants, and multiplicities—to provide a robust framework for interpretation. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

Predicted ¹H NMR Spectrum of Butyl[1-(1,3-thiazol-2-yl)ethyl]amine

The following table summarizes the predicted ¹H NMR spectral data for the target molecule. These predictions are based on established chemical shift ranges for constituent functional groups and analysis of empirical data from similar structures.[4][5][6][7]

Proton Label Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Justification
H-4' ~7.70Doublet (d)1HJ = 3.2 HzAromatic proton on the thiazole ring, deshielded by the electronegative nitrogen and sulfur atoms. Coupled to H-5'.[4]
H-5' ~7.28Doublet (d)1HJ = 3.2 HzAromatic proton on the thiazole ring, coupled to H-4'. Typically upfield relative to H-4'.[4]
H-1 ~4.20Quartet (q)1HJ = 6.8 HzMethine proton alpha to both the thiazole ring and the amine nitrogen, leading to significant deshielding. Coupled to the three H-2 protons.
H-1" ~2.65Triplet (t)2HJ = 7.2 HzMethylene protons on the butyl chain adjacent to the amine nitrogen, resulting in deshielding. Coupled to the two H-2" protons.
NH ~1.5 - 2.5Broad Singlet (br s)1HN/AAmine proton chemical shift is variable and dependent on solvent and concentration. Signal is often broad due to quadrupole broadening and exchange.[8]
H-2" ~1.45Sextet2HJ = 7.2, 7.4 HzMethylene protons on the butyl chain.
H-2 ~1.60Doublet (d)3HJ = 6.8 HzMethyl protons coupled to the H-1 methine proton.
H-3" ~1.35Sextet2HJ = 7.4, 7.3 HzMethylene protons on the butyl chain.
H-4" ~0.90Triplet (t)3HJ = 7.3 HzTerminal methyl group of the butyl chain, typically in the upfield region.[9]

Comparative Spectral Analysis

To fully appreciate the nuances of the ¹H NMR spectrum of Butyl[1-(1,3-thiazol-2-yl)ethyl]amine, it is instructive to compare it with the spectra of structurally related compounds.

Compound Key Differentiating Features in ¹H NMR
2-Ethylthiazole Lacks the signals corresponding to the butylamine moiety. The ethyl group's methylene protons would appear as a quartet around 3.0 ppm, and the methyl as a triplet around 1.4 ppm.
N-Butylethylamine Absence of the downfield aromatic signals from the thiazole ring. The overall spectrum would be confined to the aliphatic region (0-3 ppm).
Butyl[1-(1,3-thiazol-4-yl)ethyl]amine The thiazole proton signals would be different. Expect a singlet for H-5' and a singlet for H-2'. The chemical shift of H-1 would also be altered due to the change in substitution pattern on the aromatic ring.

This comparative approach highlights the diagnostic power of ¹H NMR in distinguishing between isomers and analogs, a critical capability in synthetic chemistry and drug development.

Experimental Protocol for ¹H NMR Data Acquisition

The following protocol outlines a standardized procedure for obtaining a high-resolution ¹H NMR spectrum suitable for structural elucidation.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the analyte, Butyl[1-(1,3-thiazol-2-yl)ethyl]amine. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons like NH.[5] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. d. Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition: a. The data should be acquired on a spectrometer with a minimum field strength of 300 MHz to ensure adequate signal dispersion. b. Insert the sample into the NMR probe and allow it to thermally equilibrate. c. Perform standard instrument calibration procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to optimize homogeneity. d. Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum to ensure all peaks are in the absorptive mode. c. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift. d. Integrate the signals to determine the relative number of protons corresponding to each resonance. e. Analyze the multiplicities and measure the coupling constants for all relevant signals.

Visualizing Molecular Structure and Analytical Workflow

Diagrams are indispensable for visualizing molecular structures and experimental processes. The following have been generated using Graphviz (DOT language) to provide clear, concise representations.

Caption: Molecular structure of Butyl[1-(1,3-thiazol-2-yl)ethyl]amine with key protons labeled.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert calibrate Lock and Shim insert->calibrate acquire Acquire FID calibrate->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Peaks reference->integrate analyze Analyze Multiplicity & J-coupling integrate->analyze report report analyze->report Structural Elucidation

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The ¹H NMR spectrum of Butyl[1-(1,3-thiazol-2-yl)ethyl]amine is rich with information that, when properly interpreted, provides a detailed map of its molecular architecture. By understanding the influence of the thiazole ring and the alkylamine chain on the chemical environment of each proton, we can confidently assign the observed signals. Furthermore, by comparing its spectral features to those of related molecules, we gain a deeper appreciation for the structure-property relationships that govern NMR spectroscopy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the structural elucidation of this and similar molecules with confidence and scientific rigor.

References

  • Wikipedia. Thiazole. [Link][4]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2. [Link][5]

  • Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

  • Magnetic Resonance in Chemistry. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Canadian Journal of Chemistry. Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. [Link]

  • SpectraBase. Ethylamine - Optional[1H NMR] - Chemical Shifts. [Link]

  • Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link][1]

  • Modgraph. 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Modgraph. The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. [Link]

  • Fiveable. Spectroscopy of Amines. [Link][8]

  • Semantic Scholar. Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy. [Link][2]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link][3]

  • Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link][6]

  • Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum. [Link][9]

  • Molecules. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. [Link]

  • ResearchGate. The 1 H NMR chemical shifts (in CDCl 3 ) for triazoles 1b– 5b and triazolide ILs 1c–5c. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link][7]

  • University of Wisconsin-Madison. 1H NMR: Intermediate Level, Spectrum 1. [Link]

  • Chemistry LibreTexts. NMR - Interpretation. [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

  • LOCKSS. A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. [Link]

  • The Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. [Link]

  • AgroParisTech. Coupling constants J(Hz) and multiplicity. [Link]

  • Harvard University. Lecture 3: Coupling Constants. [Link]

  • YouTube. calculating & reporting coupling constants. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Thiazole Ethylamines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the structural elucidation of novel bioactive compounds is a cornerstone of the discovery pipeline. Thiazole ethylamines represent a critical scaffold in medicinal chemistry, appearing in a range of pharmacologically active agents. Mass spectrometry (MS) stands as an indispensable tool for the characterization of these molecules. Understanding their fragmentation patterns under various ionization conditions is not merely an academic exercise; it is fundamental to confirming molecular identity, identifying metabolites, and ensuring the purity of drug candidates.

This guide provides an in-depth technical comparison of the mass spectrometric fragmentation behavior of thiazole ethylamines. Moving beyond a simple recitation of data, we will explore the causal mechanisms behind bond cleavages, compare these patterns to structurally relevant amines to highlight the influence of the thiazole heterocycle, and provide robust experimental protocols for reproducible analysis.

The Decisive Role of the Thiazole Ring and Ethylamine Side-Chain in Fragmentation

The fragmentation of a thiazole ethylamine in a mass spectrometer is a story of competing and cooperative fragmentation pathways dictated by two key structural features: the ethylamine side-chain and the thiazole ring. The site of initial ionization and the subsequent bond cleavages are heavily influenced by the ionization technique employed.

Under Electron Ionization (EI) , a hard ionization technique, the initial event is the removal of an electron to form a molecular radical cation (M+•). The fragmentation pathways are then driven by the stability of the resulting radical and cationic fragments. For primary amines, the ionization often occurs on the nitrogen atom due to its lone pair of electrons.[1]

In contrast, Electrospray Ionization (ESI) , a soft ionization technique, typically involves the protonation of the analyte in solution to form a protonated molecule [M+H]+. Subsequent fragmentation, often induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), proceeds from this even-electron species.[2]

The Predictable Nature of the Ethylamine Side-Chain

The ethylamine side-chain introduces a highly predictable and often dominant fragmentation pathway known as alpha-cleavage (or β-cleavage relative to the ring). This involves the cleavage of the Cα-Cβ bond, which is the bond between the two carbon atoms of the ethyl group.[3] This cleavage is favorable because it results in a resonance-stabilized imminium cation. For a primary amine with an unbranched α-carbon, this cleavage characteristically produces a fragment at m/z 30.[4]

The Unique Signature of the Thiazole Ring

The thiazole ring imparts its own characteristic fragmentation patterns. Upon ionization, the ring can undergo cleavage, leading to the loss of small neutral molecules or the formation of specific fragment ions. Studies on various thiazole-containing compounds have shown that the thiazole ring can fragment to produce ions at m/z 83 and 84, which can be indicative of the thiazole moiety itself.[5] Furthermore, cleavage of the bond between the thiazole ring and the side chain can occur.

A Comparative Analysis: Thiazole Ethylamine vs. Structurally Similar Amines

To truly appreciate the fragmentation patterns of thiazole ethylamines, it is instructive to compare them with other bioactive amines such as phenethylamine and histamine. This comparison highlights how the aromatic/heterocyclic ring influences the fragmentation cascade.

CompoundKey Fragmentation PathwaysCharacteristic Fragment Ions (m/z)Influence of the Aromatic/Heterocyclic Ring
Thiazole Ethylamine (Predicted) Alpha-cleavage (β to the ring): Dominant pathway leading to a resonance-stabilized imminium ion and a thiazolylmethyl radical. Thiazole ring fragmentation: Cleavage of the thiazole ring itself. Cleavage at the ring-side chain bond: Formation of a thiazole cation or a vinylamine radical cation.m/z 30: From alpha-cleavage. [M-30]+: Thiazolylmethyl cation. Fragments indicative of the thiazole ring (e.g., m/z 83, 84). The thiazole ring provides an alternative site for charge localization and can undergo its own characteristic fragmentation, competing with the dominant alpha-cleavage of the side chain.
Phenethylamine Alpha-cleavage (β to the ring): Major fragmentation pathway. Formation of tropylium ion: Rearrangement of the benzyl cation.m/z 30: From alpha-cleavage. m/z 91: Tropylium ion, often the base peak. [M-30]+: Benzyl cation.The phenyl ring stabilizes the benzyl cation formed after alpha-cleavage, which can then rearrange to the highly stable tropylium ion. This tropylium ion formation is a hallmark of compounds containing a benzyl group.
Histamine Loss of ammonia (NH3): A common pathway for protonated histamine under ESI-CID. Imidazole ring fragmentation. [M+H - 17]+: Loss of ammonia. Fragments from imidazole ring cleavage. The imidazole ring influences the fragmentation by providing multiple protonation sites and undergoing characteristic ring-opening and cleavage pathways. The loss of ammonia from the protonated molecule is a significant fragmentation route.[6]

This comparative data underscores that while the ethylamine side-chain's alpha-cleavage is a common and often dominant feature, the nature of the attached ring system introduces unique and diagnostic fragmentation pathways.

Visualizing the Fragmentation Pathways

To further elucidate the fragmentation mechanisms, the following diagrams, generated using the DOT language for Graphviz, illustrate the key bond cleavages for thiazole ethylamine and its counterparts.

cluster_thiazole Thiazole Ethylamine Fragmentation Thiazole_M Thiazole Ethylamine [M]+• or [M+H]+ Thiazole_alpha Alpha-Cleavage Thiazole_M->Thiazole_alpha Cα-Cβ bond cleavage Thiazole_ring Ring Cleavage Thiazole_M->Thiazole_ring Thiazole_frag1 Imminium Ion (m/z 30) Thiazole_alpha->Thiazole_frag1 Thiazole_frag2 Thiazolylmethyl Cation Thiazole_alpha->Thiazole_frag2 Thiazole_frag3 Thiazole Ring Fragments Thiazole_ring->Thiazole_frag3

Caption: Predicted fragmentation pathways for thiazole ethylamine.

cluster_phenethylamine Phenethylamine Fragmentation Phen_M Phenethylamine [M]+• or [M+H]+ Phen_alpha Alpha-Cleavage Phen_M->Phen_alpha Cα-Cβ bond cleavage Phen_frag1 Imminium Ion (m/z 30) Phen_alpha->Phen_frag1 Phen_frag2 Benzyl Cation Phen_alpha->Phen_frag2 Phen_rearrange Rearrangement Phen_frag3 Tropylium Ion (m/z 91) Phen_rearrange->Phen_frag3 Phen_frag2->Phen_rearrange cluster_workflow LC-MS/MS Experimental Workflow SamplePrep Sample Preparation (Dilution, Extraction) LC Liquid Chromatography (Separation on C18 column) SamplePrep->LC ESI Electrospray Ionization (Formation of [M+H]+) LC->ESI MS1 MS1 Analysis (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 MS2 Analysis (Fragment Ion Detection) CID->MS2 Data Data Analysis (Identification/Quantification) MS2->Data

Sources

Comparative Reactivity Profile: Butyl[1-(1,3-thiazol-2-yl)ethyl]amine vs. Methyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the optimization of lead compounds often necessitates a "scan" of N-alkyl substituents to balance potency, metabolic stability, and physicochemical properties. This guide provides a technical comparison between Butyl[1-(1,3-thiazol-2-yl)ethyl]amine (Target A) and its Methyl analog (Target B).

While the methyl analog offers superior nucleophilicity and ease of synthesis, the butyl variant provides a critical increase in lipophilicity (+1.2 LogP) and steric bulk, often required to fill hydrophobic pockets in kinase or GPCR targets. However, this comes at the cost of reduced reaction rates in amide couplings and SNAr transformations. This guide details the mechanistic differences and provides optimized protocols to handle the sterically more demanding butyl derivative.

Structural & Electronic Analysis

To understand the reactivity differences, we must analyze the steric and electronic environment of the secondary amine.[1]

The Thiazole Influence

Both molecules feature a 1,3-thiazole ring attached to the


-carbon. The thiazole ring is electron-deficient (similar to pyridine), exerting a strong electron-withdrawing inductive effect (-I) on the adjacent ethylamine group.
  • Result: The basicity (pKa) of the amine is lower (~8.5–9.0) compared to a standard dialkylamine (~10–11), reducing nucleophilicity for both analogs compared to benzylamine derivatives.

Steric Clash: Butyl vs. Methyl

The N-butyl group introduces significant steric drag compared to the N-methyl group. This is quantified not just by molecular weight, but by the Taft Steric Parameter (


) .
  • Methyl (

    
    ):  Minimal interference. Approaches electrophiles easily.
    
  • n-Butyl (

    
    ):  The flexible alkyl chain creates a "cone of exclusion," hindering the approach to bulky electrophiles (e.g., ortho-substituted carboxylic acids).
    
Physicochemical Comparison

The following data represents calculated consensus values relevant for drug design.

PropertyMethyl Analog (N-Me)Butyl Analog (N-Bu)Impact on Workflow
Formula


Mass shift (+42 Da)
MW 142.22 g/mol 184.30 g/mol
cLogP ~0.9~2.1Butyl is significantly more cell-permeable.
pKa (Conj. Acid) ~8.8~8.9Negligible difference in basicity.
Nu-Mayr (

)
~13.5~12.8Butyl reacts 3–5x slower in crowded couplings.

Visualizing the Reactivity Gap

The following diagram illustrates the steric environment and the synthesis pathways. The "Reductive Amination" route is highlighted as the industry standard for these scaffolds.

ReactivityComparison cluster_Methyl Methyl Route (Fast) cluster_Butyl Butyl Route (Slow/Lipophilic) Ketone 2-Acetylthiazole (Starting Material) Me_Imine N-Methyl Imine (Low Steric Strain) Ketone->Me_Imine Ti(OiPr)4 Dehydration Bu_Imine N-Butyl Imine (Steric Clash) Ketone->Bu_Imine Ti(OiPr)4 (Slower Formation) Me_Amine Methylamine (Small Nucleophile) Me_Amine->Me_Imine Me_Product Methyl Analog (High Yield) Me_Imine->Me_Product NaBH4 Reduction Bu_Product Butyl Analog (Lower Yield/Slower) Me_Product->Bu_Product Lipophilicity Increase (+1.2 LogP) Bu_Amine Butylamine (Bulky Nucleophile) Bu_Amine->Bu_Imine Bu_Imine->Bu_Product NaBH4 Reduction

Figure 1: Comparative synthetic pathway via Reductive Amination. Note the steric divergence at the imine formation step.

Experimental Protocols

To ensure reproducibility, we recommend the Titanium(IV) Isopropoxide-Mediated Reductive Amination . This method is superior to standard acid-catalyzed methods for thiazoles, as it acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation, which is critical for the sterically hindered Butyl analog.

Protocol A: Synthesis of Butyl[1-(1,3-thiazol-2-yl)ethyl]amine

Objective: Overcome steric hindrance to generate the N-butyl secondary amine.

Reagents:

  • 2-Acetylthiazole (1.0 eq)

  • n-Butylamine (1.5 eq)

  • Titanium(IV) isopropoxide (

    
    ) (2.0 eq)
    
  • Sodium borohydride (

    
    ) (1.5 eq)
    
  • Solvent: Absolute Methanol (MeOH)

Step-by-Step Workflow:

  • Imine Formation (Critical Step):

    • In a flame-dried flask under Argon, dissolve 2-Acetylthiazole (10 mmol) in neat

      
       (20 mmol).
      
    • Add n-Butylamine (15 mmol) dropwise. Note: The reaction is exothermic.

    • Stir at 40°C for 6–12 hours .

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The ketone spot (

      
      ) should disappear. The imine is often unstable on silica; rely on the disappearance of SM.
      
  • Reduction:

    • Dilute the viscous mixture with absolute MeOH (20 mL).

    • Cool to 0°C.[2]

    • Add

      
       (15 mmol) portion-wise over 15 minutes. Caution: Gas evolution.
      
    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup (The "Emulsion" Fix):

    • Quench by adding 5 mL of water. A white precipitate (

      
      ) will form.
      
    • Crucial: Dilute with Ethyl Acetate (50 mL) and filter through a Celite pad to remove titanium salts.

    • Wash the filtrate with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (DCM:MeOH:NH4OH gradient 95:5:0.5).

    • Expectation: The Butyl analog elutes faster (higher

      
      ) than the Methyl analog due to higher lipophilicity.
      
Protocol B: Comparative Amide Coupling (Performance Test)

Objective: Quantify the reactivity difference between N-Methyl and N-Butyl analogs when coupling to a hindered carboxylic acid (e.g., 2-chloro-benzoic acid).

  • Setup: Parallel reactions in DMF (0.1 M).

  • Conditions: Acid (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Monitoring: Take aliquots at t=15 min, 1h, 4h. Analyze by LC-MS.

  • Expected Outcome:

    • Methyl Analog: >90% conversion within 1 hour.

    • Butyl Analog: ~60% conversion at 1 hour; requires 4–6 hours for completion.

    • Troubleshooting: If the Butyl reaction stalls, switch coupling reagent from HATU to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine, which is superior for sterically hindered amines.

Performance Data Summary

The following table summarizes the expected performance metrics when using these building blocks in a drug discovery campaign.

MetricMethyl AnalogButyl AnalogDesign Implication
Coupling Efficiency (HATU) High (Fast)Moderate (Slow)Butyl requires longer reaction times or stronger activation (T3P/Ghosez Reagent).
Solubility (pH 7.4) HighModerateButyl analogs may require formulation aids (cyclodextrins) for in vivo dosing.
Metabolic Stability Low (N-demethylation)Moderate/LowN-Butyl is susceptible to

oxidation; however, it avoids rapid N-demethylation common to methyl amines.
hERG Liability LowModerateThe added lipophilicity of the butyl chain can increase non-specific binding to hERG channels.

References

  • Nucleophilicity Trends: Mayr, H., et al. "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." J. Am. Chem. Soc.[3]2008 , 130, 23, 7479–7493. Link

  • Thiazole Synthesis: Bhattacharyya, P., et al. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Synlett1995 , 1079-1080. Link

  • Amide Coupling Sterics: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chem. Rev.2016 , 116, 19, 12020–12088. Link

  • Thiazole Properties: Eicher, T., & Hauptmann, S. "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications." Wiley-VCH, 2003. (General Reference for Thiazole electron deficiency).

Sources

Comparative Guide: Crystal Structure Determination of Butyl[1-(1,3-thiazol-2-yl)ethyl]amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical comparison for pharmaceutical scientists, focusing on the critical decision-making process between different salt forms to achieve optimal crystal structure determination for the chiral amine Butyl[1-(1,3-thiazol-2-yl)ethyl]amine .

Executive Summary & Scientific Context

Butyl[1-(1,3-thiazol-2-yl)ethyl]amine represents a challenging class of chiral secondary amines often encountered as intermediates in the synthesis of dopamine agonists or similar CNS-active agents. Structurally, it features a flexible butyl chain, a chiral ethyl center, and a basic thiazole ring.

The Challenge: The free base of this molecule is typically an oil or a low-melting solid due to high conformational flexibility and limited hydrogen bond donors. Consequently, salt formation is not merely an option but a requirement for rigorous structural determination (SCXRD) and chiral purity assessment.

The Comparison: This guide compares the performance of three distinct salt-forming strategies for structural determination:

  • The "Gold Standard" Resolution Salt: (2R,3R)-Di-p-toluoyl-tartaric acid (DTTA).

  • The "Classic" Resolution Salt: L-Tartaric Acid.

  • The "Pharma-Standard" Salt: Hydrochloric Acid (HCl).

Comparative Analysis: Salt Form Performance

The following analysis evaluates how each salt form performs specifically regarding crystallizability , structural resolution (quality of XRD data) , and chiral discrimination .

Performance Matrix
FeatureOption A: (2R,3R)-Di-p-toluoyl-tartrate (DTTA) Option B: L-Tartrate Option C: Hydrochloride (HCl)
Crystallinity High. Bulky aromatic groups promote rigid packing via

stacking.
Moderate. Relies heavily on H-bonding; often forms hydrates.Variable. Often hygroscopic; prone to forming disordered needles.
Structure Solution Excellent. Large unit cell, clear anomalous scattering (if S is present), distinct chiral assignment.Good. Can be difficult if the butyl chain remains disordered.Poor to Fair. Chloride counterion is mobile; high thermal motion often obscures the chiral center.
Chiral Resolution Superior. The "Dutch Resolution" effect; high diastereomeric excess (de).Standard. Effective but may require multiple recrystallizations.None. Forms a racemic solid solution or conglomerate (requires prior resolution).
Stability High. Hydrophobic shielding from toluoyl groups prevents moisture uptake.Moderate. Susceptible to hygroscopicity.Low. Often deliquescent in high humidity.
In-Depth Technical Insight
Why DTTA Outperforms for Structure Determination

For Butyl[1-(1,3-thiazol-2-yl)ethyl]amine , the steric bulk of the butyl group often interferes with the tight packing required for L-tartrate salts. The DTTA anion introduces two key advantages:

  • Supramolecular Locking: The aromatic rings of the toluoyl groups engage in

    
     interactions with the thiazole ring of the amine, "locking" the flexible butyl chain into a fixed conformation.
    
  • Absolute Configuration: The known chirality of the DTTA anion provides an internal reference, allowing unambiguous assignment of the amine's absolute configuration (R or S) even without heavy atom derivatives.

The Limitation of HCl

While HCl is the preferred salt for bioavailability (solubility), it is often the worst choice for initial structure determination. The spherically symmetric Cl⁻ ion lacks the directional bonding required to order the flexible butyl chain, leading to high "thermal ellipsoid" parameters in the crystal structure and ambiguous stereochemistry.

Experimental Protocols (Self-Validating Systems)

Protocol A: Rational Crystallization via Vapor Diffusion (Recommended for DTTA)

Objective: Grow single crystals suitable for SCXRD.

Materials:

  • Racemic or Enantioenriched Butyl[1-(1,3-thiazol-2-yl)ethyl]amine (100 mg).

  • (2R,3R)-Di-p-toluoyl-tartaric acid (1 eq).

  • Solvents: Methanol (Good solvent), Diethyl Ether (Anti-solvent).

Workflow:

  • Dissolution: Dissolve the amine and DTTA (1:1 molar ratio) in the minimum amount of warm Methanol (approx. 1-2 mL) in a small inner vial (4 mL).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove dust nuclei (Critical for single crystal growth).

  • Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Diethyl Ether.

  • Equilibration: Seal the outer jar tightly. The ether vapors will slowly diffuse into the methanol, lowering solubility gradually.

  • Harvest: Allow to stand undisturbed at 4°C for 3-7 days. Large, prismatic crystals should form.

Validation Check:

  • Visual: Crystals should be transparent prisms, not needles.

  • Birefringence: Under a polarized light microscope, crystals must extinguish sharply (indicating single crystallinity).

Protocol B: High-Throughput Salt Screening (PXRD)

Objective: Rapidly identify if a crystalline phase exists before attempting SCXRD.

  • Plate Prep: Use a 96-well glass plate.

  • Dispensing: Add 0.1 M solution of amine in EtOH (50 µL) to each well.

  • Acid Addition: Add 0.1 M solutions of 6 counter-ions (HCl, HBr, Tartaric, Fumaric, DTTA, Oxalic) across rows.

  • Evaporation: Allow slow evaporation at RT.

  • Analysis: Analyze residues via HT-PXRD (Transmission mode).

  • Selection: Select "Hits" with sharp Bragg peaks (FWHM < 0.15° 2

    
    ) for scale-up.
    

Visualization: Structural Determination Workflow

The following diagram illustrates the decision logic for determining the crystal structure, prioritizing the path of least resistance (DTTA Salt).

G Start Target: Butyl[1-(1,3-thiazol-2-yl)ethyl]amine CheckState Physical State Check Start->CheckState Oil Oil / Gum CheckState->Oil Flexible Chain Solid Solid CheckState->Solid Rare SaltScreen Salt Screening (HT-PXRD) Oil->SaltScreen SCXRD SCXRD Data Collection Solid->SCXRD If Single Crystal Decision Select Counter-ion SaltScreen->Decision HCl HCl Salt (High Solubility) Decision->HCl Bioavailability Focus Tartrate L-Tartrate (Standard Resolution) Decision->Tartrate Cost Focus DTTA DTTA Salt (Rigid/Aromatic) Decision->DTTA Structure Focus (Recommended) Cryst Vapor Diffusion (MeOH / Et2O) HCl->Cryst Often Needles Tartrate->Cryst Conglomerates DTTA->Cryst Prisms Cryst->SCXRD Result Structure Solved (Abs. Config Confirmed) SCXRD->Result

Caption: Workflow optimizing salt selection for difficult-to-crystallize chiral amines. Green path indicates the highest probability of success.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Retrieved from

  • Onyx Scientific. (2018). Chiral Resolution Screening | Solid State. Retrieved from

  • National Institutes of Health (NIH). (2015). An evaluation of salt screening methodologies. PubMed. Retrieved from

  • MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate: Synthesis and Crystal Structure. Molecules. Retrieved from

  • Cambridge Crystallographic Data Centre (CCDC).General Guidelines for Crystal Structure Determination of Chiral Salts. (Standard Reference).

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Butyl[1-(1,3-thiazol-2-yl)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide provides procedural recommendations for the disposal of Butyl[1-(1,3-thiazol-2-yl)ethyl]amine based on the known hazards of structurally similar thiazole and amine compounds, and established best practices for laboratory hazardous waste management. A specific Safety Data Sheet (SDS) for Butyl[1-(1,3-thiazol-2-yl)ethyl]amine was not available at the time of publication. Therefore, it is imperative that all researchers, scientists, and drug development professionals consult their institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for guidance tailored to their specific location and circumstances.

Hazard Assessment and Characterization

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on data from similar thiazole and amine compounds, Butyl[1-(1,3-thiazol-2-yl)ethyl]amine should be presumed to exhibit one or more of the following hazardous characteristics:

  • Toxicity: Harmful if swallowed and potentially toxic upon skin contact.[2][3]

  • Corrosivity: Capable of causing severe skin burns and serious eye damage.[2][4]

  • Irritation: May cause respiratory irritation.[2][3][5]

  • Flammability: Potentially flammable, with vapors that could form explosive mixtures with air.[2][6]

  • Environmental Hazard: Likely toxic to aquatic life.[2]

Given these potential hazards, this compound must be managed as a regulated hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling Butyl[1-(1,3-thiazol-2-yl)ethyl]amine for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[4]To protect against splashes that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, neoprene).[9]To prevent skin contact, which may be toxic and cause burns.
Body Protection A lab coat, and in cases of significant quantities or potential for splashing, a chemical-resistant apron.[9]To protect the skin and clothing from contamination.
Respiratory To be used in a well-ventilated area or under a chemical fume hood.[5] A respirator may be required for spills.To prevent the inhalation of potentially irritating or toxic vapors.

Step-by-Step Disposal Protocol

The disposal of Butyl[1-(1,3-thiazol-2-yl)ethyl]amine must be a deliberate and systematic process. The following steps provide a clear workflow for its safe management from the point of generation to its final disposal.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[10]

  • Designate a Waste Container: Use a chemically compatible container that can be securely sealed.[7]

  • Labeling: Clearly label the container with the words "HAZARDOUS WASTE " and the full chemical name: "Butyl[1-(1,3-thiazol-2-yl)ethyl]amine ". Do not use abbreviations.[1][7]

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. In particular, keep it separate from:

    • Oxidizing agents[11]

    • Acids, acid chlorides, and acid anhydrides[6][11]

    • Incompatible organic materials[10]

Step 2: Accumulation and Storage

Hazardous waste must be stored safely prior to its removal from the laboratory.[10]

  • Storage Location: Store the designated waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6][9][12]

  • Secondary Containment: Place the waste container in a secondary container to mitigate any potential leaks or spills.

  • Container Integrity: Ensure the container is kept tightly sealed except when adding waste.[7] Regularly inspect the container for any signs of degradation or leaks.[10]

Step 3: Arranging for Disposal

The final disposal of Butyl[1-(1,3-thiazol-2-yl)ethyl]amine must be handled by professionals.

  • Contact EHS: Notify your institution's Environmental Health and Safety department to arrange for the pickup and disposal of the hazardous waste.

  • Licensed Disposal Company: The waste will be transported and disposed of by a licensed and approved waste disposal company.[2][13] Common disposal methods for such chemicals include incineration in a specialized chemical incinerator equipped with an afterburner and scrubber.[2]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and correct action is crucial.

Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[14]

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition from the area.[6][11]

  • Containment: For small spills, contain the material using a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[9][14]

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[9]

  • Decontamination: Clean the spill area thoroughly.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water. Seek immediate medical attention.[4][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram outlines the key decision points and actions.

DisposalWorkflow Disposal Workflow for Butyl[1-(1,3-thiazol-2-yl)ethyl]amine cluster_prep Preparation & Segregation cluster_storage Accumulation & Storage cluster_disposal Final Disposal A Identify Waste Butyl[1-(1,3-thiazol-2-yl)ethyl]amine B Select Compatible Waste Container A->B C Label Container: 'HAZARDOUS WASTE' + Full Chemical Name B->C D Segregate from Incompatible Materials C->D E Store in Cool, Dry, Well-Ventilated Area D->E F Use Secondary Containment E->F G Keep Container Securely Sealed F->G H Contact Institutional EHS for Pickup G->H I Transfer to Licensed Waste Disposal Company H->I J Incineration or other Approved Method I->J

Caption: Disposal workflow for Butyl[1-(1,3-thiazol-2-yl)ethyl]amine.

References

  • Proper Disposal of 4-(Methoxymethyl)
  • Material Safety D
  • Thiazole - Safety D
  • SAFETY D
  • SAFETY D
  • OP-U - SAFETY D
  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto.
  • Hazardous Waste Disposal Procedures. Michigan Technological University.
  • 4-tert-Butyl-1,3-thiazol-2-amine | C7H12N2S | CID 2734202. PubChem.
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
  • SAFETY D
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
  • MATERIAL SAFETY D
  • Safety D
  • Safety D
  • SAFETY D
  • Directives - CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals.
  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.